
3-氨基喹啉-6-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminoquinoline-6-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It is a derivative of quinoline, a class of compounds known for their wide range of applications in medicinal and organic chemistry. Quinoline derivatives are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
3-Aminoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 3-Aminoquinoline-6-carbonitrile is protein kinase CK2 . Protein kinase CK2 is a ubiquitous, highly pleiotropic, and constitutively active Ser/Thr protein kinase with a tetrameric structure . This enzyme has approximately 400 physiological substrates including growth and transcription factors, cell cycle, apoptosis, and stress response regulators .
Mode of Action
3-Aminoquinoline-6-carbonitrile interacts with protein kinase CK2, inhibiting its activity . The inhibition of CK2 by 3-Aminoquinoline-6-carbonitrile results in changes to the function of its physiological substrates, affecting various cellular processes .
Biochemical Pathways
The inhibition of protein kinase CK2 by 3-Aminoquinoline-6-carbonitrile affects various biochemical pathways. Given that CK2 has numerous physiological substrates, the downstream effects of its inhibition are broad and can include alterations to growth and transcription factors, cell cycle regulators, apoptosis, and stress response .
Pharmacokinetics
The pharmacokinetic properties of 3-Aminoquinoline-6-carbonitrile include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . These properties impact the bioavailability of 3-Aminoquinoline-6-carbonitrile, influencing its distribution within the body .
Result of Action
The molecular and cellular effects of 3-Aminoquinoline-6-carbonitrile’s action are primarily due to the inhibition of protein kinase CK2 . This can lead to changes in the function of CK2’s physiological substrates, affecting cellular processes such as growth, transcription, cell cycle regulation, apoptosis, and stress response .
生化分析
Biochemical Properties
Quinoline derivatives, to which 3-Aminoquinoline-6-carbonitrile belongs, are known for their chemical reactivity and thermal stability . They are often used in optoelectronics and have been the subject of photochemical and photophysical research .
Cellular Effects
Quinoline derivatives have been reported to exhibit a broad range of chemical and biological behavior . They have been found to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Molecular Mechanism
It is known that the lowest excited state of 6-aminoquinoline, a related compound, is possibly the π to π* charge-transfer (CT) state . This suggests that 3-Aminoquinoline-6-carbonitrile may also have similar properties.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Metabolic Pathways
Quinoline derivatives are known to be involved in various biological activities, suggesting they may interact with several metabolic pathways .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals or post-translational modifications .
准备方法
The synthesis of 3-Aminoquinoline-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring . Another method utilizes benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . Industrial production methods often employ green chemistry principles, such as using aqueous ethanol as a solvent and proline as a ligand and proton source .
化学反应分析
3-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield aminoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and substituted quinolines .
相似化合物的比较
3-Aminoquinoline-6-carbonitrile can be compared with other quinoline derivatives, such as:
6-Aminoquinoline: Similar in structure but lacks the carbonitrile group, making it less reactive in certain chemical reactions.
2-Aminoquinoline: Another isomer with different reactivity and applications.
The uniqueness of 3-Aminoquinoline-6-carbonitrile lies in its combination of the amino and carbonitrile groups, which confer distinct chemical reactivity and biological properties .
属性
IUPAC Name |
3-aminoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJBBZGBNDHMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
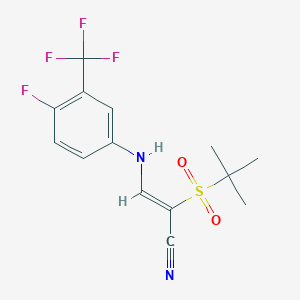
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2589987.png)
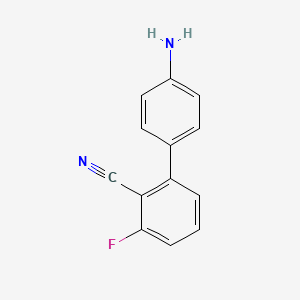
![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589990.png)
![2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2589994.png)
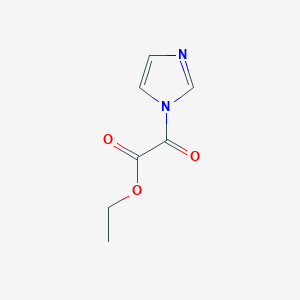
![1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride](/img/structure/B2589996.png)
![2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2589997.png)
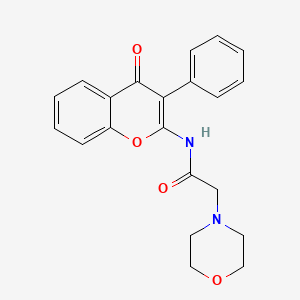

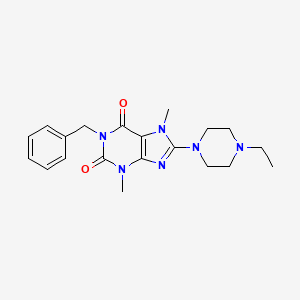
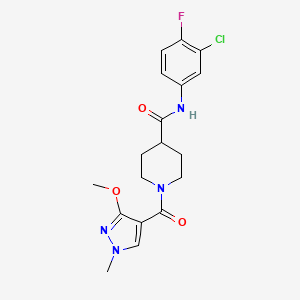
![(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride](/img/structure/B2590003.png)
![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2590005.png)
